4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-ylcarbonyl)quinolin-2(1H)-one
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Overview
Description
4-{1H,2H,3H,4H,5H-PYRIDO[4,3-B]INDOLE-2-CARBONYL}-1,2-DIHYDROQUINOLIN-2-ONE is a complex organic compound featuring a fused heterocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1H,2H,3H,4H,5H-PYRIDO[4,3-B]INDOLE-2-CARBONYL}-1,2-DIHYDROQUINOLIN-2-ONE typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors and continuous flow chemistry techniques to ensure consistent production at scale .
Chemical Reactions Analysis
Types of Reactions
4-{1H,2H,3H,4H,5H-PYRIDO[4,3-B]INDOLE-2-CARBONYL}-1,2-DIHYDROQUINOLIN-2-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its reactivity.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce a variety of functional groups .
Scientific Research Applications
4-{1H,2H,3H,4H,5H-PYRIDO[4,3-B]INDOLE-2-CARBONYL}-1,2-DIHYDROQUINOLIN-2-ONE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Due to its potential bioactivity, it is investigated for its therapeutic properties, including anti-cancer and antimicrobial activities.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 4-{1H,2H,3H,4H,5H-PYRIDO[4,3-B]INDOLE-2-CARBONYL}-1,2-DIHYDROQUINOLIN-2-ONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to fit into active sites or binding pockets, thereby modulating the activity of its targets. This modulation can lead to various biological effects, such as inhibition of enzyme activity or alteration of gene expression .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydro-1H-pyrido[4,3-b]indole: Shares the pyridoindole core but lacks the quinolinone moiety.
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: Another similar compound with slight structural variations
Uniqueness
What sets 4-{1H,2H,3H,4H,5H-PYRIDO[4,3-B]INDOLE-2-CARBONYL}-1,2-DIHYDROQUINOLIN-2-ONE apart is its fused heterocyclic structure, which imparts unique electronic and steric properties. These properties can enhance its reactivity and specificity in various applications, making it a valuable compound in both research and industrial contexts .
Properties
Molecular Formula |
C21H17N3O2 |
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Molecular Weight |
343.4 g/mol |
IUPAC Name |
4-(1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)-1H-quinolin-2-one |
InChI |
InChI=1S/C21H17N3O2/c25-20-11-15(13-5-1-4-8-18(13)23-20)21(26)24-10-9-19-16(12-24)14-6-2-3-7-17(14)22-19/h1-8,11,22H,9-10,12H2,(H,23,25) |
InChI Key |
LFFANJJFRHIHHE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1NC3=CC=CC=C23)C(=O)C4=CC(=O)NC5=CC=CC=C54 |
Origin of Product |
United States |
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